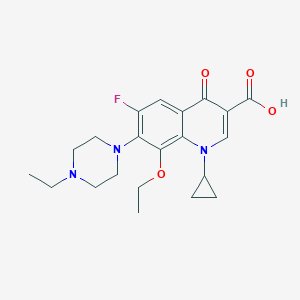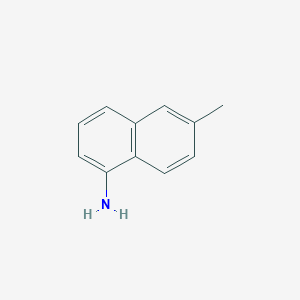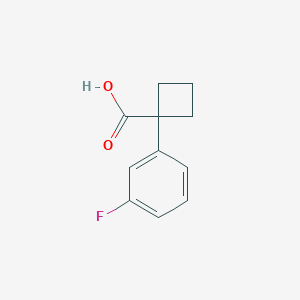
1-(3-氟苯基)环丁烷羧酸
描述
“1-(3-Fluorophenyl)cyclobutanecarboxylic acid” is a chemical compound with the linear formula C11H11FO2 . It’s typically used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluorophenyl)cyclobutanecarboxylic acid” can be represented by the SMILES stringOC(C1(C2=CC=CC(F)=C2)CCC1)=O . Its molecular weight is 194.20 . Physical And Chemical Properties Analysis
The physical form of “1-(3-Fluorophenyl)cyclobutanecarboxylic acid” is solid . More detailed physical and chemical properties couldn’t be found.科学研究应用
环境和分析化学
最近的研究调查了氟化化合物的环境影响和分析方面,这些化合物与1-(3-氟苯基)环丁烷羧酸具有相似的结构。由于其持久性和潜在的环境影响,全氟烷基羧酸 (PFCAs) 和全氟烷磺酸 (PFSAs) 的长链氟化替代品引起了极大的兴趣。王等人(2013 年)的综述讨论了向更安全的氟化替代品的过渡,强调需要更多关于这些化合物的可访问信息,以促进风险评估和管理。这项工作强调了氟化物质的环境释放、持久性以及对人类和生物群落的暴露,表明有必要进一步研究以了解其安全性和环境影响(王等人,2013 年)。
药物化学和药物合成
在药物化学领域,1-(3-氟苯基)环丁烷羧酸及其衍生物可能与各种药物化合物的合成和生物学评估有关。例如,Qiu 等人(2009 年)描述了一种 2-氟-4-溴联苯的实用合成方法,这是制造抗炎和镇痛材料氟比洛芬的关键中间体。这项研究展示了避免使用昂贵和有毒试剂的高效合成路线的开发,突出了氟化化合物在药物合成中的重要性(Qiu 等人,2009 年)。
癌症研究和治疗
肉桂酸衍生物,包括那些具有氟化苯基的衍生物,因其抗癌特性而备受关注。De 等人(2011 年)对肉桂酸衍生物作为抗癌剂的综述强调了这些化合物在癌症研究中的潜力。该研究重点介绍了肉桂酸衍生物丰富的药用传统,包括它们的合成和抗肿瘤应用,指出了它们在治疗干预中的未被充分利用的潜力(De 等人,2011 年)。
环境生物降解
考虑到这些化合物的广泛使用和环境检测,多氟烷基化学物质的环境持久性和生物降解是研究的关键领域。Liu 和 Avendaño(2013 年)对多氟烷基化学物质(包括 PFCAs)的微生物降解进行了全面综述。这篇综述详细考察了生物降解途径、半衰期和脱氟的潜力,有助于更好地了解这些物质的环境归宿(Liu 和 Avendaño,2013 年)。
先进的成像技术
在诊断和治疗前列腺癌方面,影像方式的进步极大地影响了临床管理。Bouchelouche 等人(2015 年)讨论了影像技术(例如多参数 MRI 和 PET)的最新进展,这些技术使用了新型示踪剂,如 18F-1-氨基-3-氟 18-氟环丁烷-1-羧酸。这些进步为前列腺癌的检测和治疗提供了有希望的改进,强调了氟化化合物在医学影像中的重要性(Bouchelouche 等人,2015 年)。
安全和危害
属性
IUPAC Name |
1-(3-fluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJCDUFTPVPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585508 | |
| Record name | 1-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)cyclobutanecarboxylic acid | |
CAS RN |
179411-84-8 | |
| Record name | 1-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



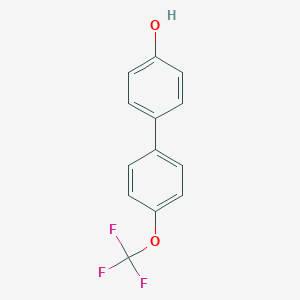
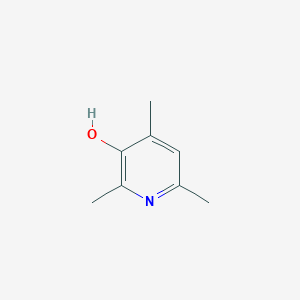

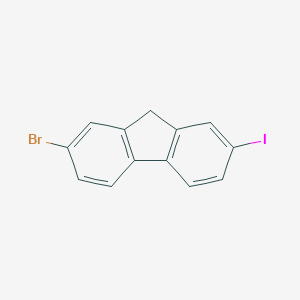
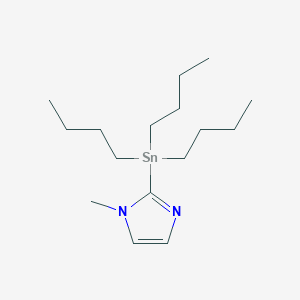

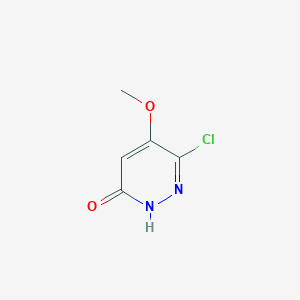
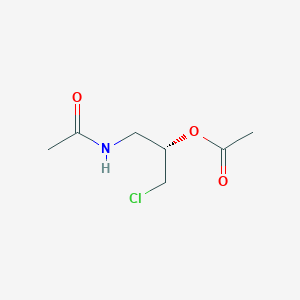
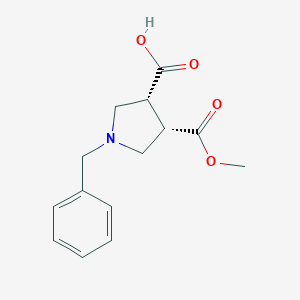
![8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl-](/img/structure/B180367.png)
